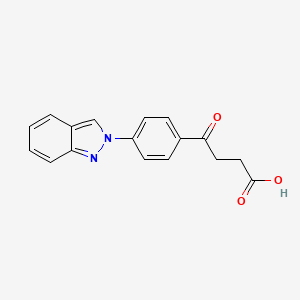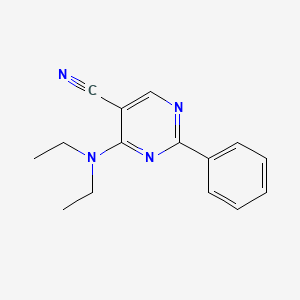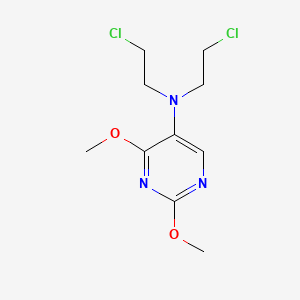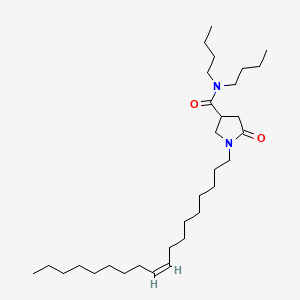
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of fatty alcohol esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of octadec-9-enylamine with dibutylamine and a suitable carboxylic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as palladium or platinum, which facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous reactors, such as falling film reactors, to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced techniques such as micro-reaction systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or platinum. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Octadec-9-enyl Sulphate: This compound shares a similar aliphatic chain but differs in its functional groups and overall structure.
Hexadec-9-enoic acid octadec-9-enyl ester: Another compound with a long aliphatic chain, used in different industrial applications.
Uniqueness
(Z)-N,N-Dibutyl-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93893-27-7 |
|---|---|
Formule moléculaire |
C31H58N2O2 |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
N,N-dibutyl-1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C31H58N2O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-28-29(27-30(33)34)31(35)32(24-8-5-2)25-9-6-3/h15-16,29H,4-14,17-28H2,1-3H3/b16-15- |
Clé InChI |
RLCHJSBXBCJULN-NXVVXOECSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)
![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

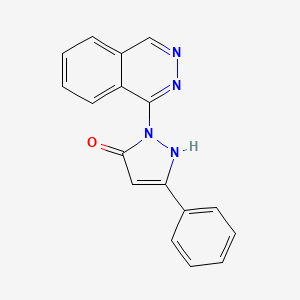
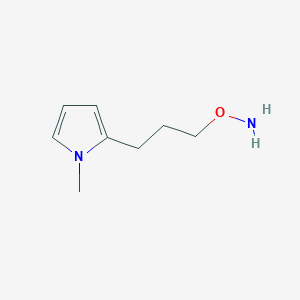
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
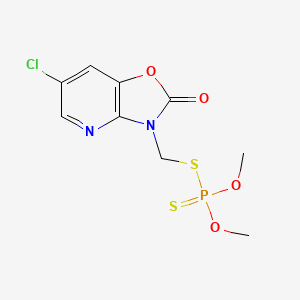
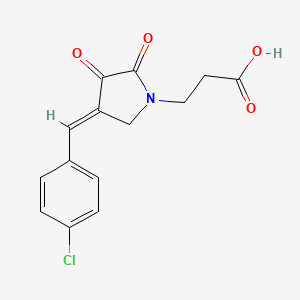
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
